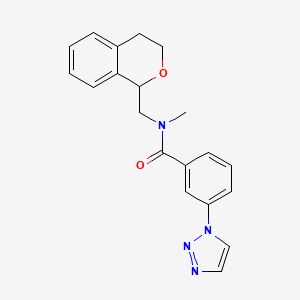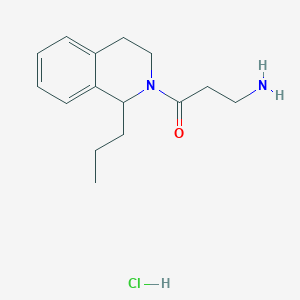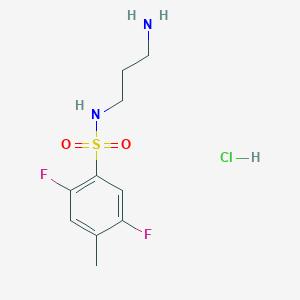![molecular formula C16H18FN5O2 B7640670 N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7640670.png)
N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug, but recent research has shown that it has a wide range of other biological activities.
作用机制
N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide exerts its biological effects by binding to sphingosine-1-phosphate (S1P) receptors. S1P is a signaling molecule that plays a key role in regulating immune cell trafficking and cell survival. This compound acts as a functional antagonist of S1P receptors, preventing immune cells from leaving lymphoid organs and entering the bloodstream. This results in a reduction in the number of immune cells in circulation and a decrease in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its immunomodulatory effects, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. This compound has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a well-defined mechanism of action, making it a useful tool for studying immune cell trafficking and inflammation. However, this compound also has limitations for use in lab experiments. It is a potent immunosuppressant, which can make it difficult to interpret experimental results. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness in some experimental settings.
未来方向
There are several future directions for research on N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is the use of this compound in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, there is ongoing research on the role of this compound in neuroprotection and its potential use in the treatment of neurological disorders.
合成方法
N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide can be synthesized by several methods, including the condensation of 2-amino-2-methyl-1-propanol with 2-fluorobenzoyl chloride, followed by cyclization with 1,2,4-triazole-1-carboxylic acid. Another method involves the reaction of 2-amino-2-methyl-1-propanol with 1,2,4-triazole-1-carboxylic acid, followed by acylation with 2-fluorobenzoyl chloride.
科学研究应用
N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications, including its role in the treatment of autoimmune diseases, cancer, and neurological disorders. This compound has been shown to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, this compound has been shown to have anti-tumor effects, making it a potential treatment for cancer.
属性
IUPAC Name |
N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c1-11(22-10-18-9-19-22)15(23)20-13-6-4-8-21(16(13)24)14-7-3-2-5-12(14)17/h2-3,5,7,9-11,13H,4,6,8H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEZBNADONUNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCN(C1=O)C2=CC=CC=C2F)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)

![1-amino-N-[(2-chloro-4-fluorophenyl)methyl]-N-methylcyclopentane-1-carboxamide](/img/structure/B7640615.png)


![N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride](/img/structure/B7640640.png)
![6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640646.png)
![6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640651.png)

![1-(2-bromo-5-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B7640677.png)
![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethyl)-2-(oxan-4-yl)propanamide](/img/structure/B7640683.png)
![N-cyclopropyl-5-fluoro-N-[(4-hydroxy-3-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7640690.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine](/img/structure/B7640698.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-hydroxyphenyl)methyl]-5-methylpyridine-2-carboxamide](/img/structure/B7640700.png)